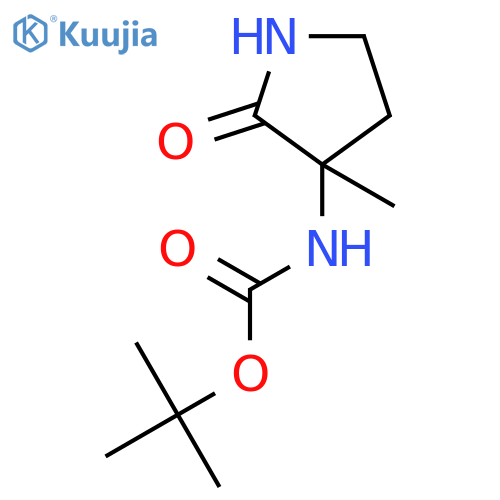Cas no 308817-68-7 (Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI))

308817-68-7 structure
商品名:Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)
- 3-[(t-Butoxycarbonyl)amino]-3-methylpyrrolidin-2-one
- EN300-6493572
- tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate
- F72781
- Z1509114604
- 308817-68-7
- SCHEMBL7394465
- tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate
- MFCD24531782
- Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)
-
- インチ: InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-6-11-7(10)13/h5-6H2,1-4H3,(H,11,13)(H,12,14)
- InChIKey: LYBRTARFAQKQLM-UHFFFAOYSA-N
- ほほえんだ: CC1(NC(=O)OC(C)(C)C)CCNC1=O
計算された属性
- せいみつぶんしりょう: 214.132
- どういたいしつりょう: 214.132
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.6
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516742-250mg |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 250mg |
$479 | 2023-01-01 | |
| Chemenu | CM516742-1g |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 1g |
$914 | 2023-01-01 | |
| Enamine | EN300-6493572-0.1g |
tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 94% | 0.1g |
$326.0 | 2023-05-31 | |
| Enamine | EN300-6493572-5.0g |
tert-butyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 94% | 5g |
$2732.0 | 2023-05-31 | |
| Aaron | AR00BNRG-250mg |
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) |
308817-68-7 | 97% | 250mg |
$183.00 | 2025-01-24 | |
| 1PlusChem | 1P00BNJ4-250mg |
Carbamic acid, (3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) |
308817-68-7 | 97% | 250mg |
$108.00 | 2025-02-25 | |
| A2B Chem LLC | AF42912-250mg |
tert-Butyl n-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 250mg |
$115.00 | 2024-04-20 | |
| Ambeed | A492225-1g |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 97% | 1g |
$402.0 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1769796-1g |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate |
308817-68-7 | 98% | 1g |
¥2015.00 | 2024-08-02 | |
| abcr | AB594760-250mg |
tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate; . |
308817-68-7 | 250mg |
€281.50 | 2024-07-24 |
Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI) 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
308817-68-7 (Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)) 関連製品
- 99780-97-9(tert-butyl N-(2-oxopyrrolidin-3-yl)carbamate)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:308817-68-7)Carbamic acid,(3-methyl-2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (9CI)

清らかである:99%
はかる:1g
価格 ($):362